Dilithium guanosine triphosphate
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Overview
Description
Dilithium guanosine triphosphate is a compound that combines the properties of guanosine triphosphate with the unique characteristics of this compound is a guanine nucleotide that plays a crucial role in various cellular processes, including protein synthesis, signal transduction, and energy transfer
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved through a modular enzymatic cascade synthesis method, which is efficient and generalizable for the production of nucleoside triphosphates . The reaction conditions often involve the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts.
Industrial Production Methods: Industrial production of dilithium guanosine triphosphate can be scaled up using recombinant Escherichia coli strains engineered to overexpress specific enzymes involved in the biosynthetic pathway of guanosine nucleotides . This method allows for the efficient production of guanosine triphosphate, which can then be converted to its dilithium form.
Chemical Reactions Analysis
Types of Reactions: Dilithium guanosine triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and complex formation. The hydrolysis of guanosine triphosphate to guanosine diphosphate and inorganic phosphate is a common reaction catalyzed by guanosine triphosphatases .
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, ATP for phosphorylation, and various metal ions for complex formation. The conditions for these reactions typically involve physiological pH and temperature, as well as the presence of specific enzymes or catalysts.
Major Products Formed: The major products formed from the hydrolysis of this compound include guanosine diphosphate and inorganic phosphate. Phosphorylation reactions can lead to the formation of higher-order nucleotides, while complex formation can result in stable metal-nucleotide complexes.
Scientific Research Applications
Dilithium guanosine triphosphate has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzymatic reactions and nucleotide interactions. In biology, it plays a crucial role in signal transduction, protein synthesis, and cellular energy transfer . In medicine, it is being explored for its potential in drug development and as a therapeutic agent for various diseases. In industry, it is used in the production of nucleic acid-based products and as a reagent in biochemical assays .
Mechanism of Action
The mechanism of action of dilithium guanosine triphosphate involves its role as a molecular switch in cellular processes. It binds to specific proteins, such as guanosine triphosphatases, and undergoes hydrolysis to guanosine diphosphate, which triggers conformational changes in the protein and activates downstream signaling pathways . The molecular targets of this compound include G-proteins, ribosomes, and various enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dilithium guanosine triphosphate include guanosine triphosphate, guanosine diphosphate, and other guanine nucleotides. These compounds share similar structures and functions but differ in their specific roles and applications.
Uniqueness: The uniqueness of this compound lies in its enhanced stability and potential for diverse applications. The addition of dilithium ions provides increased resistance to degradation and allows for more precise control in experimental settings. This makes it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
79787-02-3 |
---|---|
Molecular Formula |
C10H14Li2N5O14P3 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
SPQUPDOUIWTDAU-LGVAUZIVSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N |
Related CAS |
28141-84-6 (Parent) 86-01-1 (Parent) |
Origin of Product |
United States |
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